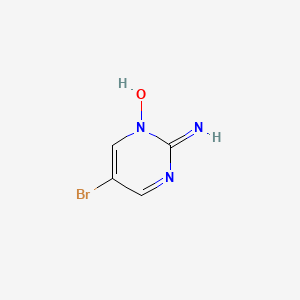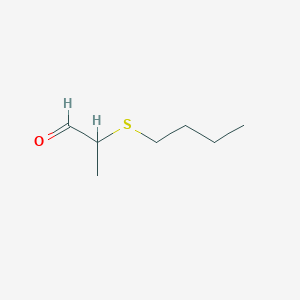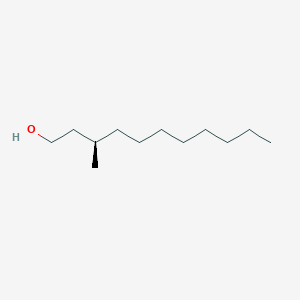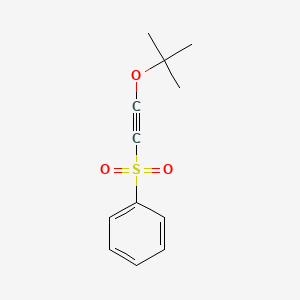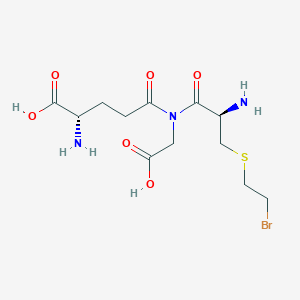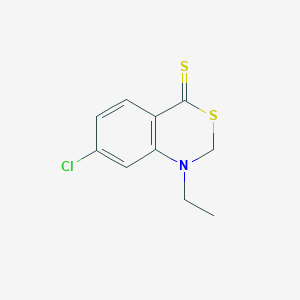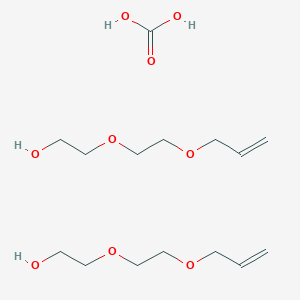
Carbonic acid;2-(2-prop-2-enoxyethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid;2-(2-prop-2-enoxyethoxy)ethanol is an organic compound with the molecular formula C_7H_14O_3. This compound is part of the family of carboxylic acids and alcohols, which are known for their diverse chemical properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid;2-(2-prop-2-enoxyethoxy)ethanol typically involves the reaction of 2-(2-prop-2-enoxyethoxy)ethanol with carbon dioxide. This reaction can be catalyzed by various acids to form the desired product . The reaction conditions often include moderate temperatures and pressures to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as sulfuric acid or tosic acid can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Carbonic acid;2-(2-prop-2-enoxyethoxy)ethanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into simpler alcohols or hydrocarbons.
Substitution: Substitution reactions can replace the hydroxyl group with other functional groups, such as halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3).
Reducing agents: Lithium aluminum hydride (LiAlH_4), sodium borohydride (NaBH_4).
Substitution reagents: Phosphorus trichloride (PCl_3), thionyl chloride (SOCl_2).
Major Products Formed
The major products formed from these reactions include esters, aldehydes, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Carbonic acid;2-(2-prop-2-enoxyethoxy)ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of carbonic acid;2-(2-prop-2-enoxyethoxy)ethanol involves its interaction with various molecular targets and pathways. The compound can undergo esterification reactions, where it reacts with alcohols to form esters . This process involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, and subsequent elimination of water .
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-[2-(2-propenyloxy)ethoxy]: A similar compound with a slightly different structure.
Carboxylic acids: A family of compounds with similar functional groups and chemical properties.
Uniqueness
Carbonic acid;2-(2-prop-2-enoxyethoxy)ethanol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form esters and other derivatives makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
79830-22-1 |
|---|---|
Molecular Formula |
C15H30O9 |
Molecular Weight |
354.39 g/mol |
IUPAC Name |
carbonic acid;2-(2-prop-2-enoxyethoxy)ethanol |
InChI |
InChI=1S/2C7H14O3.CH2O3/c2*1-2-4-9-6-7-10-5-3-8;2-1(3)4/h2*2,8H,1,3-7H2;(H2,2,3,4) |
InChI Key |
URIFENZCRJZTCC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCOCCO.C=CCOCCOCCO.C(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benz[h]isoquinoline-6-carbonitrile](/img/structure/B14421689.png)
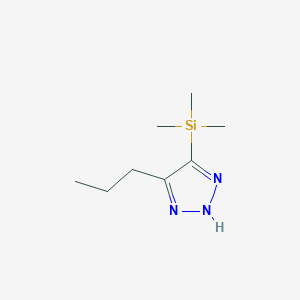
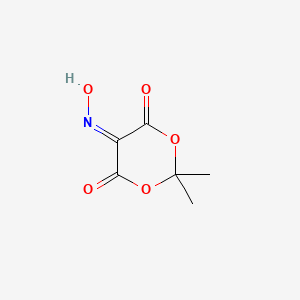
![Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one](/img/structure/B14421710.png)
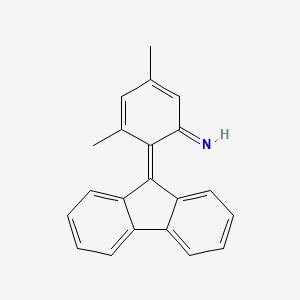
![{[(Chloromethyl)(fluoro)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14421725.png)
